molecular formula C10H11NS B2383751 1H-Indole-3-ethanethiol CAS No. 15774-06-8

1H-Indole-3-ethanethiol

Cat. No.: B2383751
CAS No.: 15774-06-8
M. Wt: 177.27
InChI Key: CLQAPWVEHNTJLC-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanethiol is a chemical compound with the molecular formula C10H11NS . It’s a derivative of indole, a heterocyclic compound that’s important in many biological systems .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using computational methods such as density functional theory (DFT). For instance, a study on 1H-Indole-3-Acetic Acid (IAA) used molecular dynamics at a semiempirical level and functional density calculations at B3LYP/6-31G** level to obtain 14 conformers of lowest energy .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, a study describes the nitrosation of indoles in a slightly acidic environment . Another study presents a one-pot, three-component Fischer indolisation–N-alkylation sequence for the rapid synthesis of 1,2,3-trisubstituted indoles .

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Indole-3-ethanethiol in lab experiments include its stability, solubility, and availability. This compound is a stable compound that can be stored for long periods without degradation. This compound is also soluble in various solvents, making it easy to use in experiments. Additionally, this compound is commercially available, making it accessible to researchers. The limitations of using this compound in lab experiments include its potential toxicity and specificity. This compound has been shown to have toxic effects on some cell types at high concentrations, and its specificity for AhR may limit its use in certain experiments.

Future Directions

The future directions of 1H-Indole-3-ethanethiol research include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of novel synthetic methods for producing this compound and its analogs may lead to the discovery of new compounds with improved pharmacological properties. The identification of new targets and signaling pathways involved in this compound-mediated effects may also provide new insights into the biological functions of AhR and its ligands.
Conclusion
This compound is a naturally occurring compound with potential therapeutic properties that has been extensively studied by researchers. This compound has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory properties through its activation of AhR. This compound has various biochemical and physiological effects in vitro and in vivo, making it a promising compound for further research. The future directions of this compound research include exploring its potential therapeutic applications, developing novel synthetic methods, and identifying new targets and signaling pathways.

Scientific Research Applications

1H-Indole-3-ethanethiol has been extensively studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and immunology. This compound has been shown to have anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the immune response by regulating the differentiation and function of immune cells.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, indole is a signaling molecule produced by both bacteria and plants . It can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1H-Indole-3-ethanethiol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Indole derivatives are known to show various biologically vital properties , suggesting that this compound could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Given the broad-spectrum biological activities of indole derivatives , it is possible that the effects of this compound could vary with different dosages.

Metabolic Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound could potentially be involved in similar metabolic pathways.

Transport and Distribution

Indole and its derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma , suggesting that this compound could potentially be transported and distributed in a similar manner.

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis in leaves of Catharanthus roseus have been found to be cytoplasmic , suggesting that this compound could potentially have a similar subcellular localization.

Properties

IUPAC Name

2-(1H-indol-3-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQAPWVEHNTJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15774-06-8
Record name 2-(1H-indol-3-yl)ethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thiosulfuric acid S-[2-(1H-indol-3-yl)-ethyl]ester, O-sodium salt (5.04 g, 18 mmol) was suspended in 105 ml of 50% phosphoric acid and covered with a layer of 160 ml of ether. The mixture was refluxed for 6 hours. After cooling, the phases were separated and the aqueous phase was extracted with ether and the organic phases were concentrated to dryness by evaporation. The crude product was obtained in a yield of 3.2 g (100%).
Name
Thiosulfuric acid S-[2-(1H-indol-3-yl)-ethyl]ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-sodium
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
solvent
Reaction Step Four

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